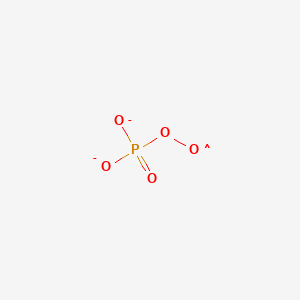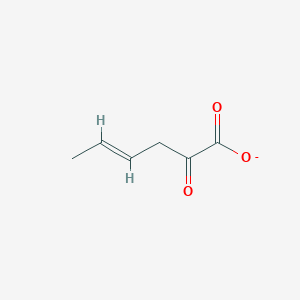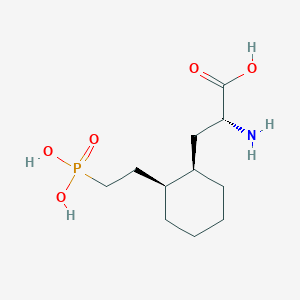
CID 9605258
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(dioxido)trioxidophosphate(.2-) is an inorganic radical anion, a phosphorus oxoanion and a divalent inorganic anion. It is a conjugate base of a (dioxido)hydroxidodioxidophosphate(.1-).
Scientific Research Applications
Chemically Induced Dimerization (CID) in Biological Systems
Reversible and Spatiotemporal Control of Protein Function in Cells
CID has been instrumental in studying biological processes, enabling control over protein function with precision and spatiotemporal resolution. It has been particularly useful in dissecting signal transductions and extending to membrane and protein trafficking (Voss, Klewer, & Wu, 2015).
Mammalian Inducible Gene Regulation
CID techniques have facilitated the development of proteolysis-targeting chimera-based scalable CID platforms for inducible gene regulation and editing. These advancements provide versatile tools for gene expression control and transient genome manipulation (Ma et al., 2023).
CID in Cellular Signaling and Transport
Photocaged-Photocleavable CID
A novel chemical inducer for CID allows rapid activation and deactivation using light, enhancing control of processes like peroxisome transport and mitotic checkpoint signaling (Aonbangkhen et al., 2018).
Insights into Cell Biology Problems
CID has resolved numerous problems in cell biology, especially in understanding lipid second messengers and small GTPases. It has helped to partly explain the signaling paradox in cells (DeRose, Miyamoto, & Inoue, 2013).
Applications in Agriculture and Environmental Science
- Water Use Efficiency in Barley: CID, specifically carbon isotope discrimination, has been used as a selection criterion in barley breeding for improving water use efficiency and productivity under varying environmental conditions (Anyia et al., 2007).
CID in Methodological Advances
- Methodological Challenges in Developmental Research: CID has been part of the evaluation in developmental research, highlighting the need for matching research design with research goals. This includes incorporating techniques like machine learning and directed acyclical graphs (Hamaker, Mulder, & van IJzendoorn, 2020).
Chemically Inducible Trimerization
- Chemically Inducible Heterotrimerization System: The advancement of CID to trimerization expands the ability to manipulate protein interactions in live cells, offering new avenues for cell biology and synthetic biology applications (Wu et al., 2020).
properties
Molecular Formula |
O5P-2 |
|---|---|
Molecular Weight |
110.97 g/mol |
InChI |
InChI=1S/H2O5P/c1-5-6(2,3)4/h(H2,2,3,4)/p-2 |
InChI Key |
AIZYCSWYKJZWGJ-UHFFFAOYSA-L |
Canonical SMILES |
[O-]P(=O)([O-])O[O] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![5-(4-Chlorophenyl)-4-[(1-methyl-5-tetrazolyl)thio]thieno[2,3-d]pyrimidine](/img/structure/B1242881.png)



![(2Z)-2-[2-[(1R,2S,8aS)-5,5,8a-trimethylspiro[3,4,4a,6,7,8-hexahydro-1H-naphthalene-2,2'-oxirane]-1-yl]ethylidene]butanedial](/img/structure/B1242891.png)

